6,8-Difluoro-2-methylquinazolin-4(3H)-one
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Overview
Description
6,8-Difluoro-2-methylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 2,4-difluorobenzoyl chloride.
Cyclization Reaction: The key step involves the cyclization of the intermediate to form the quinazolinone core. This can be achieved through various cyclization reactions, such as the Pinner reaction or the Bischler-Napieralski reaction.
Fluorination: Introduction of fluorine atoms at specific positions can be accomplished using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives with different oxidation states.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce quinazolinone alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: The pathways affected by the compound’s interaction with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolin-4(3H)-one: Lacks the fluorine atoms, which may affect its biological activity.
6-Fluoro-2-methylquinazolin-4(3H)-one: Contains only one fluorine atom, potentially altering its properties.
8-Fluoro-2-methylquinazolin-4(3H)-one: Similar to the above but with fluorine at a different position.
Uniqueness
6,8-Difluoro-2-methylquinazolin-4(3H)-one is unique due to the presence of two fluorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6,8-difluoro-2-methyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c1-4-12-8-6(9(14)13-4)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKQSLACFRLHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2F)F)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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